1,2,4-trifluoro-5-iodobenzene
CAS No.: 17533-08-3
Cat. No.: VC21296963
Molecular Formula: C6H2F3I
Molecular Weight: 257.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17533-08-3 |
|---|---|
| Molecular Formula | C6H2F3I |
| Molecular Weight | 257.98 g/mol |
| IUPAC Name | 1,2,4-trifluoro-5-iodobenzene |
| Standard InChI | InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
| Standard InChI Key | UPCKPWDYXMTASO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)I)F)F |
| Canonical SMILES | C1=C(C(=CC(=C1F)I)F)F |
Introduction
Molecular Characteristics of 1,2,4-Trifluoro-5-Iodobenzene
Structural Overview
The molecular formula of 1,2,4-trifluoro-5-iodobenzene is , with a molecular weight of 257.98 g/mol . The compound features a benzene ring substituted with three fluorine atoms at the 1st, 2nd, and 4th positions and an iodine atom at the 5th position. This specific arrangement of substituents defines its unique chemical behavior.
The compound's IUPAC name is 1,2,4-trifluoro-5-iodobenzene . Its structural formula can be represented using SMILES notation as . The canonical SMILES further confirms the precise placement of substituents on the aromatic ring.
Electronic Properties
The electronegativity of fluorine atoms contributes to a high degree of polarity in the molecule. This polarity influences its solubility in polar solvents and its reactivity in electrophilic substitution reactions . The iodine atom serves as a reactive site for further functionalization due to its ability to undergo oxidative addition or halogen exchange reactions.
Physical Properties
Key physical properties include:
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Boiling Point: at standard atmospheric pressure (760 mmHg) .
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Refractive Index: .
These properties are indicative of a moderately dense liquid or solid compound with significant optical activity.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1,2,4-trifluoro-5-iodobenzene typically involves sequential fluorination and iodination reactions starting from benzene or substituted benzene derivatives. These reactions require careful control of conditions to ensure selective substitution at desired positions.
Fluorination Reactions
Fluorination is achieved using reagents such as elemental fluorine (), hydrogen fluoride (), or specialized fluorinating agents like Selectfluor. These reagents introduce fluorine atoms onto the benzene ring under electrophilic conditions.
Iodination Reactions
Iodination is typically carried out using iodine monochloride () or iodine pentoxide () in the presence of catalytic amounts of acid or oxidizing agents . The reaction selectively introduces an iodine atom at the para-position relative to existing substituents.
Challenges in Synthesis
The synthesis requires precise control over reaction conditions to prevent undesired side reactions such as over-halogenation or rearrangement of substituents . Additionally, purification steps are crucial to isolate the target compound from byproducts.
Physical and Chemical Properties
Solubility
The compound exhibits moderate solubility in polar solvents such as acetone and dimethyl sulfoxide (DMSO). Its solubility profile is influenced by the electronegative halogen atoms that enhance interactions with polar media .
Reactivity
The iodine atom in this molecule is highly reactive and can participate in various coupling reactions such as Suzuki-Miyaura cross-coupling or Sonogashira coupling . The trifluoromethyl groups enhance its electrophilicity and make it suitable for trifluoromethylation reactions.
Applications
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing complex molecules such as pharmaceuticals and agrochemicals . Its halogenated structure facilitates functional group transformations through nucleophilic substitution or metal-catalyzed coupling reactions.
Pharmaceutical Development
The trifluoromethyl groups impart unique pharmacokinetic properties to drug molecules derived from this compound . These include enhanced metabolic stability and improved bioavailability.
Materials Science
In materials science, the compound's electronic properties make it a candidate for developing advanced polymers or electronic materials with high dielectric constants .
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